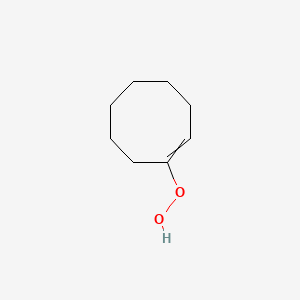![molecular formula C22H40N2O B14226059 N~1~-[2-(4-Methoxyphenyl)ethyl]-N~2~-undecylethane-1,2-diamine CAS No. 627521-24-8](/img/structure/B14226059.png)
N~1~-[2-(4-Methoxyphenyl)ethyl]-N~2~-undecylethane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-[2-(4-Methoxyphenyl)ethyl]-N~2~-undecylethane-1,2-diamine is an organic compound that belongs to the class of diamines It features a methoxyphenyl group attached to an ethyl chain, which is further connected to an undecyl chain through an ethane-1,2-diamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1-[2-(4-Methoxyphenyl)ethyl]-N~2~-undecylethane-1,2-diamine typically involves a multi-step process. One common method includes the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 4-methoxyphenethylamine.
Alkylation: The 4-methoxyphenethylamine is then alkylated with an appropriate alkyl halide to introduce the undecyl chain.
Coupling Reaction: The resulting intermediate is coupled with ethane-1,2-diamine under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
N~1~-[2-(4-Methoxyphenyl)ethyl]-N~2~-undecylethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Halogenated aromatic compounds.
Aplicaciones Científicas De Investigación
N~1~-[2-(4-Methoxyphenyl)ethyl]-N~2~-undecylethane-1,2-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N1-[2-(4-Methoxyphenyl)ethyl]-N~2~-undecylethane-1,2-diamine involves its interaction with specific molecular targets. The methoxyphenyl group can interact with aromatic residues in proteins, while the diamine moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Methoxyphenethylamine: A simpler compound with similar aromatic and methoxy groups.
N-ethyl-1-(4-methoxyphenyl)propan-2-amine: Shares the methoxyphenyl group but differs in the alkyl chain length and structure.
N-[2-(4-Methoxyphenyl)ethyl]acetamide: Contains the methoxyphenyl group but has an acetamide moiety instead of a diamine.
Uniqueness
N~1~-[2-(4-Methoxyphenyl)ethyl]-N~2~-undecylethane-1,2-diamine is unique due to its specific combination of a long undecyl chain and a diamine moiety, which imparts distinct physicochemical properties and potential biological activities not found in simpler analogs.
Propiedades
Número CAS |
627521-24-8 |
|---|---|
Fórmula molecular |
C22H40N2O |
Peso molecular |
348.6 g/mol |
Nombre IUPAC |
N'-[2-(4-methoxyphenyl)ethyl]-N-undecylethane-1,2-diamine |
InChI |
InChI=1S/C22H40N2O/c1-3-4-5-6-7-8-9-10-11-17-23-19-20-24-18-16-21-12-14-22(25-2)15-13-21/h12-15,23-24H,3-11,16-20H2,1-2H3 |
Clave InChI |
VTUYRGUVIXWSQI-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCNCCNCCC1=CC=C(C=C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


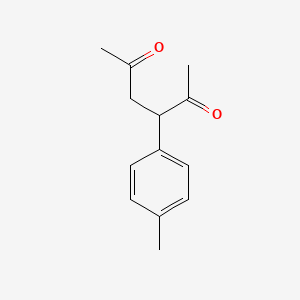
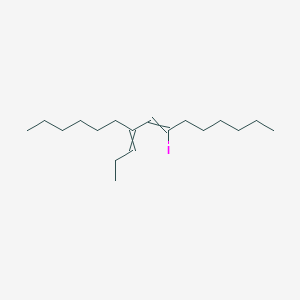
![2-{6-[2-(Cyanomethyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile](/img/structure/B14226003.png)
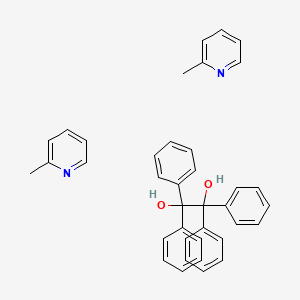
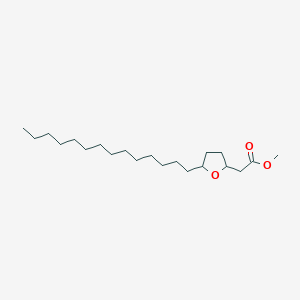
![[2-(3,4,5-Trimethoxyphenyl)-1,3-dithian-2-yl]methanol](/img/structure/B14226015.png)

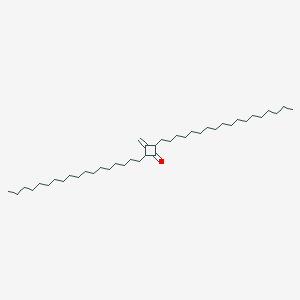

methylene]-](/img/structure/B14226050.png)
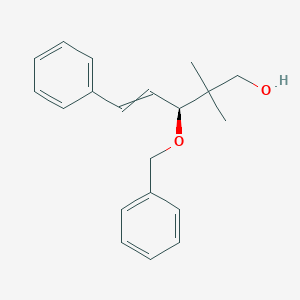
![1-Methoxy-4-{3-[(4-methylpenta-2,3-dien-1-yl)oxy]prop-1-yn-1-yl}benzene](/img/structure/B14226062.png)
![Naphth[2,3-b]oxirene-2,7-dione, 1a,7a-dihydro-1a-methyl-7a-phenyl-](/img/structure/B14226065.png)
